2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has garnered interest due to its potential biological activities, including antimicrobial and urease inhibitory properties .
Mechanism of Action
Target of Action
The primary target of the compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This has downstream effects on the pH level within cells, as the conversion of urea to ammonia leads to an increase in pH . This is essential for the survival of certain bacteria such as Helicobacter pylori .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the production of ammonia and carbon dioxide from urea . This can disrupt the survival of certain bacteria such as Helicobacter pylori, which rely on the increase in pH caused by the conversion of urea to ammonia .
Biochemical Analysis
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide has been found to exhibit urease inhibitory activities . Urease is a critical enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound interacts with the active site of the urease enzyme, indicating its potential role in biochemical reactions .
Cellular Effects
The compound’s interaction with urease has significant cellular implications. Urease is found in several cells, including bacteria, fungi, algae, and some plant cells . By inhibiting urease, this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, leading to changes in gene expression and cellular metabolism .
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide typically involves a multi-step process. One common method includes the following steps :
Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and may require the use of solvents and catalysts to optimize yields.
Chemical Reactions Analysis
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups.
Common Reagents and Conditions: These reactions often require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or thiols.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: The compound has shown potential as a urease inhibitor, which could be useful in treating infections caused by urease-producing bacteria such as Helicobacter pylori.
Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Comparison with Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide can be compared with other thiadiazole derivatives :
Similar Compounds:
Uniqueness: The presence of the 4-chlorophenyl group and the specific arrangement of functional groups in this compound contribute to its unique biological activities and chemical properties.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS2/c11-6-1-3-7(4-2-6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYWORLNGZARA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161387 | |
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332114-17-7 | |
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332114-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the key structural feature of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide highlighted in the research?
A1: The research highlights the dihedral angle between the chlorophenyl and thiadiazole groups in the molecule, which is 32.93 (16)°. [] This information is important for understanding the overall shape of the molecule and potential interactions with other molecules.
Q2: How does the structure of this compound contribute to its intermolecular interactions?
A2: The research indicates that the molecules of this compound are connected through intermolecular N—H⋯N and N—H⋯O hydrogen bonds. [] These hydrogen bonds contribute to the arrangement of the molecules in the solid state and can influence properties like melting point and solubility.
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